molecular formula C11H14N2O B100878 Cytisine CAS No. 15191-27-2

Cytisine

Katalognummer: B100878
CAS-Nummer: 15191-27-2
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: ANJTVLIZGCUXLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LSM-22634 is an alkaloid.

Wirkmechanismus

Cytisine is an agonist of the cholinoreceptors in the vegetative ganglia and belongs to the group of the gangliostimulating drugs. It excites the nicotine-sensitive cholinoreceptors of the postsynaptic membranes in the vegetative ganglia, chromaffin cells in the molecular part of the suprarenal gland and sinocarotid reflexogenic zone, which results in excitation of the respiratory center, predominantly through the reflexes, simulation of adrenaline release by the medullar part of the suprarenal glands and a rise in the blood pressure. After its absorption in the gastrointestinal tract, this compound plays the part of a nicotine-substitute substance which decreases the period of interaction between nicotine and the corresponding receptors. This in turn leads to a gradual decrease and interruption of the smokers' psychic and physical nicotine dependence.
A family of genes has been identified that encodes subunits of nicotinic acetylcholine receptors (nAChRs) and is expressed in the nervous system. Functional neuronal nAChRs can be expressed in Xenopus oocytes by injection of RNA encoding 1 of 2 different beta-subunits (beta 2, beta 4) in pairwise combination with RNA encoding 1 of 3 different alpha-subunits (alpha 2, alpha 3, alpha 4). We examined the sensitivity of these 6 different alpha- beta-subunit combinations to the nicotinic agonists ACh, nicotine, this compound, and 1,1-dimethyl-4-phenylpiperazinium (DMPP). Each subunit combination displayed a distinct pattern of sensitivity to these 4 agonists. The alpha 2 beta 2 combination was 5-fold more sensitive to nicotine than to acetylcholine, while the alpha 3 beta 2 combination was 17-fold less sensitive to nicotine than to ACh, and the alpha 3 beta 4 combination was equally sensitive to both nicotine and ACh. nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 2 were 14-100-fold less sensitive to this compound than to ACh. In contrast, nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 4 were 3-17-fold more sensitive to this compound than to ACh. The alpha 2 beta 2, alpha 3 beta 2, and alpha 3 beta 4 combinations were each equally sensitive to DMPP and ACh, while the alpha 2 beta 4, alpha 4 beta 2, and alpha 4 beta 4 combinations were 4-24-fold less sensitive to DMPP than to ACh. We also demonstrated that these differences are neither a consequence of variation in the relative amounts of RNA injected nor an artifact of oocyte expression. The oocyte system can accurately express ligand-gated ion channels because mouse muscle nAChRs expressed in oocytes display pharmacological properties similar to those reported for these receptors expressed on BC3H-1 cells. We conclude that both the alpha- and the beta-subunits contribute to the pharmacological characteristics of neuronal nAChRs.
Neuronal nicotinic acetylcholine receptors subserve predominantly modulatory roles in the brain, making them attractive therapeutic targets. Natural products provide key leads in the quest for nicotinic receptor subtype-selective compounds. This compound, found in Leguminosae spp., binds with high affinity to alpha4beta2* nicotinic receptors. We have compared the effect of C3 and C5 halogenation of this compound and methylthis compound (MCy) on their interaction with native rat nicotinic receptors. 3-Bromothis compound (3-BrCy) and 3-iodothis compound (3-ICy) exhibited increased binding affinity (especially at alpha7 nicotinic receptors;  Ki approximately 0.1 microM) and functional potency, whereas C5-halogenation was detrimental. 3-BrCy and 3-ICy were more potent than this compound at evoking (3)H dopamine release from striatal slices (EC50 approximately 11 nM), (3)H noradrenaline release from hippocampal slices (EC50 approximately 250 nM), increases in intracellular Ca2+ in PC12 cells and inward currents in Xenopus oocytes expressing human alpha3beta4 nicotinic receptor (EC50 approximately 2 microM). These compounds were also more efficacious than this compound. C3-halogenation of this compound is proposed to stabilize the open conformation of the nicotinic receptor but does not enhance subtype selectivity.
This compound, a partial agonist that binds with high affinity to the alpha4beta2 nicotinic acetylcholine receptor...
Although many kinds of nicotinic acetylcholine receptor (nAChR) subtypes have been reported in the neuronal tissues, subtype differences in the nAChR-mediated intracellular signaling remains obscure. Using nAChR agonists and antagonists, the involvement of nAChRs in extracellular signal-regulated protein kinase (ERK) phosphorylation in PC12h cells was investigated. This compound and nicotine induced the phosphorylation of ERKs in a dose-dependent manner, whereas RJR-2403 had no effect. This compound, but not RJR-2403, also induced phosphorylation of CREB. Mecamylamine, dextromethorphan and 18-methoxycoronaridine inhibited nicotine-induced ERK phosphorylation with much higher affinity than dihydro-beta-erythroidine and alpha-conotoxin MII. ...
As previously reported ... the nicotine-like alkaloid this compound is relatively ineffective in evoking current responses from nicotinic receptors containing the beta 2 subunit. In these experiments, the responses of alpha 4 beta 2- and alpha 3 beta 2-injected oocytes to the application of 1 mM this compound were only 14.7 +/- 4% and 2.5 +/- 0.8% of the responses to 1 mM acetylcholine (ACh), respectively. Concentration-response relationships for ACh were examined in the presence and absence of this compound. Although this compound was relatively ineffective in stimulating current, the coapplication of this compound and ACh reduced the responses to ACh. For alpha 4 beta 2 receptors, 3 microM this compound shifted the dose-response curve for ACh to the right, resulting in a 60-fold increase in the apparent EC50 for ACh. For alpha 3 beta 2 receptors, 30 microM this compound shifted the apparent EC50 for ACh from approximately 150 uM to 1 mM. Although the efficacy of this compound for alpha 3 beta 2 receptors was very low, this compound could effectively inhibit the responses of these receptors, with an IC50 of approximately 10 uM. The efficacy of this compound for alpha 4 beta 2 receptors was greater than that for alpha 3 beta 2 receptors, and it was possible to evaluate the partial agonist properties of this compound for these receptors. Although the EC50 of this compound for stimulating current through alpha 4 beta 2 receptors was about 1 uM, concentrations of this compound as low as 20 nM were able to inhibit 50% of the response to 1 uM ACh. The inhibitory effects of this compound were reversible over a period of 5 min. Our analysis suggests that this compound is a true partial agonist for beta 2-containing ACh receptors and as such can inhibit the response of these receptors to ACh through a competitive mechanism. In the case of alpha 4 beta 2 receptors this compound binds with high apparent affinity and low efficacy to a site shared with ACh, and for alpha 3 beta 2 receptors both the apparent affinity and efficacy of this compound are relatively low.
The nicotine in tobacco is thought to modulate neuronal systems regulating mood. Moreover, it appears possible that blockade rather than activation of beta2-containing (beta2*) nicotinic acetylcholine receptors (nAChRs) may lead to antidepressant-like effects. /Investigators/ used this compound, a partial agonist of alpha4/beta2*nAChRs and a full agonist at alpha3/beta4*nAChRs, in several tests of antidepressant efficacy. Further, /the authors/ used c-fos expression to identify potential neurobiological correlates of the antidepressant-like effects of this compound. This compound had antidepressant-like effects in several animal models of antidepressant efficacy. In addition, immunohistochemical analyses indicated that this compound could reduce c-fos immunoreactivity in the basolateral amygdala by approximately 50%. These data show that this compound acts like classical antidepressants in rodent models of antidepressant efficacy. In addition, this compound's ability to block alpha4/beta2*nAChRs may be responsible for its antidepressant-like properties, and these may be mediated through a reduction of neuronal activity in the basolateral amygdala. ...

Biologische Aktivität

Cytisine, a naturally occurring alkaloid primarily derived from the seeds of the Laburnum anagyroides plant, has garnered attention for its diverse biological activities, particularly in the context of smoking cessation. This article explores the pharmacological properties of this compound, highlighting its mechanisms of action, efficacy in clinical applications, and safety profile based on recent research findings.

Overview of this compound

This compound is a partial agonist at nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 subtype, which plays a crucial role in nicotine addiction and withdrawal. Its structural similarity to nicotine allows it to modulate neurotransmitter release and exert neuroprotective effects. Recent studies have expanded its therapeutic potential beyond smoking cessation to include anti-tumor, cardiovascular protective, and neuroprotective activities.

Smoking Cessation

This compound has been extensively studied for its efficacy in promoting smoking cessation. A systematic review and meta-analysis indicated that this compound significantly increases the likelihood of quitting smoking compared to placebo. The odds ratio (OR) for successful cessation was reported as 2.21 (95% credibility intervals: 1.66 to 2.97) based on seven randomized controlled trials (RCTs) involving 3,848 participants .

  • Efficacy Comparison : In a pragmatic RCT comparing this compound with varenicline (another smoking cessation aid), this compound achieved a verified continuous abstinence rate of 11.7%, while varenicline had a rate of 13.3% . Notably, self-reported continuous abstinence rates were higher for this compound at 22% .

Other Biological Activities

This compound's biological activities extend beyond smoking cessation:

  • Anti-Tumor Effects : Preliminary studies suggest this compound may exhibit anti-cancer properties through mechanisms that are still being elucidated .
  • Cardiovascular Protection : Research indicates potential benefits in cardiovascular health, possibly by modulating autonomic functions .
  • Neuroprotection : this compound has shown promise in protecting neuronal cells from damage, which may have implications for neurodegenerative diseases .
  • Blood Sugar Regulation : Emerging evidence points towards this compound's role in glucose metabolism and insulin sensitivity .

This compound's biological effects can be attributed to its interaction with nAChRs, which are involved in various physiological processes:

  • Nicotinic Receptor Activation : By acting as a partial agonist at nAChRs, this compound stimulates dopamine release in the brain's reward pathways, similar to nicotine but with less intensity .
  • Neurotransmitter Modulation : this compound influences the release of several neurotransmitters, including dopamine and norepinephrine, contributing to its effects on mood and addiction behavior .

Safety Profile

This compound is generally well-tolerated, with adverse events reported less frequently than with varenicline. A review indicated that serious adverse events were comparable between this compound and placebo groups (RR 1.04; 95% CI 0.78 to 1.37) . The discontinuation rate due to adverse reactions ranged from 6% to 15.5%, similar to placebo rates .

Data Summary

ActivityEfficacy/FindingsReference
Smoking CessationOR 2.21 for quitting vs placebo; 11.7% abstinence rate
Anti-TumorPotential anti-cancer properties under investigation
Cardiovascular ProtectionModulates autonomic functions
NeuroprotectionProtects neuronal cells from damage
Blood Sugar RegulationImproves glucose metabolism

Case Studies

  • RCT Comparing this compound and Varenicline :
    • Conducted with 1452 participants.
    • Results showed this compound was non-inferior to varenicline regarding smoking cessation rates over six months.
    • Adverse events were significantly lower in the this compound group compared to varenicline .
  • Long-term Efficacy Study :
    • A study involving a longer treatment duration (40 days) showed higher quit rates compared to shorter regimens.
    • Reported cessation rates were approximately 50% for this compound users compared to varenicline's rates around 51% .

Eigenschaften

IUPAC Name

7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJTVLIZGCUXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274727
Record name (±)-Cytisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15191-27-2
Record name 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15191-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Cytisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytisine
Reactant of Route 2
Cytisine
Reactant of Route 3
Cytisine
Reactant of Route 4
Cytisine
Reactant of Route 5
Cytisine
Reactant of Route 6
Cytisine
Customer
Q & A

Q1: What is the primary molecular target of cytisine?

A1: this compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs). [, , , , , , , , ] It exhibits a higher binding affinity to these receptors compared to nicotine. [, , ]

Q2: How does this compound's partial agonism at α4β2 nAChRs contribute to its effects on smoking cessation?

A2: this compound's partial agonism allows it to compete with nicotine for binding sites on α4β2 nAChRs, leading to reduced nicotine binding and subsequent dopamine release. This, in turn, diminishes the rewarding and reinforcing effects of nicotine. [, , ]

Q3: Does this compound interact with other nicotinic acetylcholine receptor subtypes?

A3: Yes, this compound also demonstrates activity at other nAChR subtypes. It acts as a full agonist at α7 nAChRs [, , ] and β4*-containing receptors. []

Q4: What are the downstream effects of this compound binding to nicotinic acetylcholine receptors in the context of smoking cessation?

A4: By interacting with nAChRs, this compound helps to alleviate nicotine withdrawal symptoms and reduce the craving for cigarettes. [, , , , , , , ] This effect is attributed to its ability to partially mimic nicotine's action while simultaneously blocking the full effects of nicotine.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C11H14N2O, and its molecular weight is 190.24 g/mol. [, , , , , ]

Q6: What spectroscopic techniques have been used to characterize this compound?

A6: Various spectroscopic techniques have been employed to characterize this compound, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, circular dichroism (CD) spectroscopy, electron ionization mass spectrometry (EI-MS) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). [, , , , , , ]

Q7: Have computational methods been applied to study this compound and its derivatives?

A7: Yes, quantum-chemical calculations have been used to study the thermodynamic stability, reactivity and potential biological activity of this compound derivatives. [] These calculations help to understand structure-activity relationships and identify promising candidates for further development.

Q8: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A8: Yes, virtual screening tools, such as PASS (Prediction of Activity Spectra for Substances), have been used to predict the biological activity of this compound derivatives. [] These models help to prioritize compounds for further experimental evaluation.

Q9: How does modification of the this compound structure impact its activity and selectivity for different nicotinic acetylcholine receptor subtypes?

A9: Studies on this compound derivatives have shown that introducing substituents at various positions of the this compound scaffold can alter its binding affinity and selectivity for different nAChR subtypes. For instance, modifications at the alicyclic nitrogen (position 3) or positions 9 and 11 of the pyridone ring can influence its pharmacological profile. []

Q10: What is the primary route of this compound administration in smoking cessation studies?

A10: this compound is typically administered orally in smoking cessation trials. [, , , , , , , , , , , , , , , , , , ]

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: this compound is well-absorbed after oral administration and exhibits high systemic bioavailability. [, ] It is primarily cleared by the kidneys, with minimal metabolism observed. [] Studies in rabbits have demonstrated rapid but incomplete absorption following oral administration. [] Its plasma half-life is approximately 4.8 hours. []

Q12: What in vivo models have been used to study the effects of this compound?

A12: this compound has been investigated in various animal models, including rodent models of Parkinson's disease, temporal lobe epilepsy, and osteoporosis. [, , ] These models help to elucidate its potential therapeutic applications beyond smoking cessation.

Q13: Have there been any clinical trials evaluating the efficacy of this compound for smoking cessation?

A13: Yes, numerous clinical trials have been conducted to evaluate the efficacy of this compound for smoking cessation. [, , , , , , , , , , , , , , , ] Meta-analyses of these trials indicate that this compound is more effective than placebo in promoting smoking abstinence. [, , , , , , , , ]

Q14: How does this compound compare to other smoking cessation medications, such as varenicline and nicotine replacement therapy (NRT)?

A14: Clinical trials have shown that this compound is more effective than placebo and NRT in promoting smoking cessation. [, , , , , , , , ] While direct comparison trials with varenicline have shown mixed results, this compound generally demonstrates comparable efficacy with potentially fewer adverse effects. [, , , , , , ]

Q15: What are the potential advantages of this compound over other smoking cessation medications?

A15: this compound offers several potential advantages, including its low cost, natural plant-based origin, and potentially favorable adverse effect profile compared to some other smoking cessation therapies. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.